molecular formula C20H24N2 B12514320 4-[(E)-(2-Ethylhex-2-en-1-ylidene)amino]-N-phenylaniline CAS No. 684201-89-6

4-[(E)-(2-Ethylhex-2-en-1-ylidene)amino]-N-phenylaniline

Katalognummer: B12514320
CAS-Nummer: 684201-89-6
Molekulargewicht: 292.4 g/mol
InChI-Schlüssel: HHUZACCDOUFKOG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(E)-(2-Ethylhex-2-en-1-ylidene)amino]-N-phenylaniline is an organic compound that belongs to the class of imines. This compound is characterized by the presence of a Schiff base linkage, which is formed by the condensation of an amine with an aldehyde or ketone. The compound has a unique structure that includes a phenyl group and an ethylhexenylidene group, making it an interesting subject for various chemical studies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-(2-Ethylhex-2-en-1-ylidene)amino]-N-phenylaniline typically involves the condensation reaction between 2-ethylhex-2-en-1-al and N-phenylaniline. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

4-[(E)-(2-Ethylhex-2-en-1-ylidene)amino]-N-phenylaniline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Oxidation of the compound can lead to the formation of corresponding oxides.

    Reduction: Reduction results in the formation of 4-[(2-ethylhexyl)amino]-N-phenylaniline.

    Substitution: Substitution reactions can yield various substituted derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

4-[(E)-(2-Ethylhex-2-en-1-ylidene)amino]-N-phenylaniline has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 4-[(E)-(2-Ethylhex-2-en-1-ylidene)amino]-N-phenylaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may interfere with cellular signaling pathways and enzyme activities.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • **4-[(E)-(2-Ethylhex-2-en-1-ylidene)amino]-N-methylaniline
  • **4-[(E)-(2-Ethylhex-2-en-1-ylidene)amino]-N-ethylphenylaniline
  • **4-[(E)-(2-Ethylhex-2-en-1-ylidene)amino]-N-propylphenylaniline

Uniqueness

4-[(E)-(2-Ethylhex-2-en-1-ylidene)amino]-N-phenylaniline is unique due to its specific structural features, such as the presence of both a phenyl group and an ethylhexenylidene group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Eigenschaften

CAS-Nummer

684201-89-6

Molekularformel

C20H24N2

Molekulargewicht

292.4 g/mol

IUPAC-Name

4-(2-ethylhex-2-enylideneamino)-N-phenylaniline

InChI

InChI=1S/C20H24N2/c1-3-5-9-17(4-2)16-21-18-12-14-20(15-13-18)22-19-10-7-6-8-11-19/h6-16,22H,3-5H2,1-2H3

InChI-Schlüssel

HHUZACCDOUFKOG-UHFFFAOYSA-N

Kanonische SMILES

CCCC=C(CC)C=NC1=CC=C(C=C1)NC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.